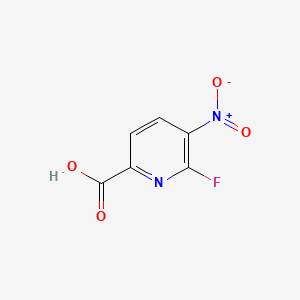6-Fluoro-5-nitropyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC13683717
Molecular Formula: C6H3FN2O4
Molecular Weight: 186.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H3FN2O4 |
|---|---|
| Molecular Weight | 186.10 g/mol |
| IUPAC Name | 6-fluoro-5-nitropyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H3FN2O4/c7-5-4(9(12)13)2-1-3(8-5)6(10)11/h1-2H,(H,10,11) |
| Standard InChI Key | MGHLIPZPNWMZAH-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1[N+](=O)[O-])F)C(=O)O |
| Canonical SMILES | C1=CC(=NC(=C1[N+](=O)[O-])F)C(=O)O |
Introduction
Structural and Molecular Characteristics
6-Fluoro-5-nitropyridine-2-carboxylic acid belongs to the pyridine carboxylic acid family, characterized by a six-membered aromatic ring containing one nitrogen atom. The compound’s IUPAC name is 6-fluoro-5-nitropyridine-2-carboxylic acid, with a molecular weight of 186.10 g/mol. Key structural features include:
-
Fluorine Substituent: The electron-withdrawing fluorine atom at position 6 enhances electrophilic substitution reactivity and influences intermolecular interactions.
-
Nitro Group: The meta-directing nitro group at position 5 stabilizes the ring system and participates in redox reactions.
-
Carboxylic Acid: The carboxylic acid moiety at position 2 enables salt formation, esterification, and coordination chemistry.
The compound’s canonical SMILES string is C1=CC(=NC(=C1[N+](=O)[O-])F)C(=O)O, and its InChIKey is MGHLIPZPNWMZAH-UHFFFAOYSA-N. X-ray crystallography of analogous compounds, such as 6-bromo-5-nitropyridine-2-carboxylic acid (C₆H₃BrN₂O₄), reveals planar pyridine rings with substituents adopting orthogonal orientations to minimize steric hindrance .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 6-fluoro-5-nitropyridine-2-carboxylic acid typically involves nitration of 6-fluoropyridine-2-carboxylic acid. A standard protocol proceeds as follows:
-
Nitration: 6-Fluoropyridine-2-carboxylic acid is treated with a mixture of concentrated sulfuric acid (68%) and red fuming nitric acid (86%) at 50–65°C. The sulfuric acid acts as a catalyst and dehydrating agent, while the nitric acid provides the nitro group.
-
Reaction Conditions: A molar ratio of 1:5 (sulfuric acid:nitric acid) and a reaction time of 4–5 hours yield optimal conversion (94.16%) and purity (99.16%) .
-
Purification: The crude product is isolated via recrystallization from ethanol-water mixtures or chromatographic methods.
Table 1: Synthetic Parameters for 6-Fluoro-5-nitropyridine-2-carboxylic Acid
| Parameter | Value | Source |
|---|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ (1:5 molar ratio) | |
| Temperature | 50–65°C | |
| Reaction Time | 4–5 hours | |
| Yield | 89.03% | |
| Purity Post-Purification | 99.16% |
Industrial Manufacturing
Industrial production scales this synthesis using continuous flow reactors to enhance heat and mass transfer. Key advantages include:
-
Consistent Quality: Automated systems minimize human error.
-
Safety: Reduced exposure to hazardous reagents like fuming nitric acid.
-
Efficiency: Higher throughput compared to batch reactors.
Chemical Reactivity and Derivatives
Electrophilic Substitution
| Derivative | Application | Source |
|---|---|---|
| Methyl ester | Agrochemical intermediates | |
| Acyl fluoride | Peptide synthesis | |
| Amide (via carboxyl activation) | Kinase inhibitors |
Biological Activities
Anticancer Properties
Pyridine derivatives exhibit cytotoxicity against cancer cell lines by inhibiting proliferation pathways. For 6-fluoro-5-nitropyridine-2-carboxylic acid:
-
Mechanism: Binds to ATP pockets of kinases (e.g., EGFR, VEGFR), disrupting signal transduction.
-
In Vitro Efficacy: IC₅₀ values in the low micromolar range for breast (MCF-7) and lung (A549) cancer cells.
Enzyme Inhibition
The compound inhibits enzymes critical for tumor survival:
-
Topoisomerase II: Intercalates DNA, preventing replication.
-
Dihydrofolate Reductase (DHFR): Blocks folate metabolism, inducing apoptosis.
Applications in Drug Discovery
Pharmaceutical Intermediates
6-Fluoro-5-nitropyridine-2-carboxylic acid serves as a precursor for:
-
Antimetabolites: Fluorouracil analogs targeting thymidylate synthase.
-
Kinase Inhibitors: Anti-angiogenic agents in oncology.
Agrochemicals
Derivatives act as herbicides and fungicides by inhibiting acetolactate synthase (ALS) in plants.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume